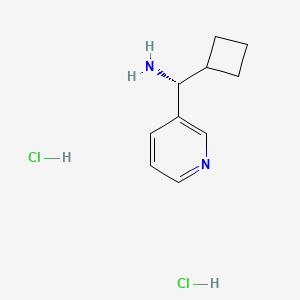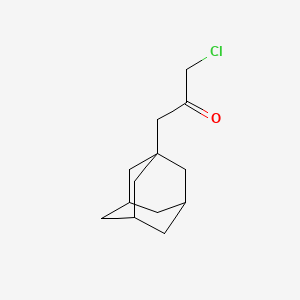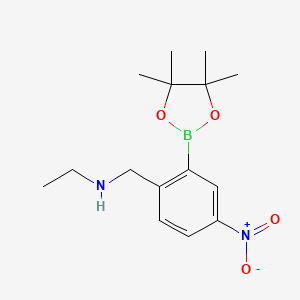
1-(2,3-Dimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Dimethoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 76049-04-2 . It has a molecular weight of 194.23 . The compound is stored at room temperature and is in liquid form .
Physical And Chemical Properties Analysis
The compound has a density of 1.047 g/cm3 . It has a boiling point of 295.2ºC at 760 mmHg . The compound is in liquid form . The flash point is 123.2ºC .Applications De Recherche Scientifique
1. Synthesis and Characterization
1-(3,4-dimethoxyphenyl)propan-1-one, a variant of the compound , has been synthesized and characterized, highlighting its potential in chemical synthesis and material science. For instance, Khamees et al. (2018) synthesized a similar compound, 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one (DFPO), using Claisen-Schmidt condensation. The study provided insights into its molecular geometry, spectroscopic properties, and nonlinear optical activity, suggesting applications in photonics and materials engineering (Khamees et al., 2018).
2. Optical and Photophysical Properties
The compound's variants have been explored for their optical and photophysical properties, indicating potential in fields like photonics and sensor technology. Asiri et al. (2017) investigated a similar compound, (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), focusing on its solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield. These findings point towards applications in developing new materials with specific optical properties (Asiri et al., 2017).
3. Material Chemistry and Polymer Synthesis
1-(3,4-dimethoxyphenyl)propan-1-one derivatives have been utilized in synthesizing novel polyacetylenes, suggesting their role in advanced polymer science. For example, Rahim (2020) synthesized various polyacetylenes containing carbamate and eugenol moieties, indicating the utility of these compounds in developing new polymeric materials (Rahim, 2020).
4. Nonlinear Optical Properties
The compound's derivatives have shown promising results in nonlinear optical studies, relevant in developing new optical materials. Razvi et al. (2019) prepared 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one (DDFP) and studied its nonlinear optical properties using z-scan techniques. This highlights the potential of these compounds in applications like optical limiting and photonics (Razvi et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYCWODPKZBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)


![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)


![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)

